2'-(Benzo[d]oxazol-2-yl)-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate is a complex organic compound that features a benzoxazole ring fused to a biphenyl structure with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate typically involves the formation of the benzoxazole ring followed by its attachment to the biphenyl structure. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring . This intermediate is then coupled with a biphenyl derivative through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: Similar structure but lacks the biphenyl and carboxylate groups.
2-(Benzo[d]thiazol-2-yl)-[1,1’-biphenyl]-2-carboxylate: Contains a thiazole ring instead of an oxazole ring.
2-(Benzo[d]imidazol-2-yl)-[1,1’-biphenyl]-2-carboxylate: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of a benzoxazole ring, biphenyl structure, and carboxylate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H12NO3- |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-[2-(1,3-benzoxazol-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C20H13NO3/c22-20(23)16-10-4-2-8-14(16)13-7-1-3-9-15(13)19-21-17-11-5-6-12-18(17)24-19/h1-12H,(H,22,23)/p-1 |
InChI Key |
ASNKNKFUVHSDLJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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